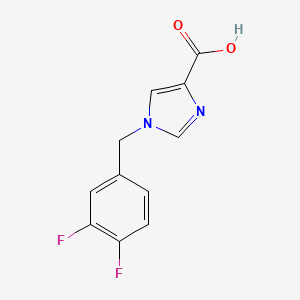

1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid

Descripción general

Descripción

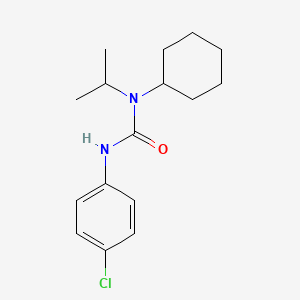

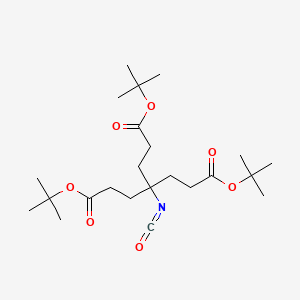

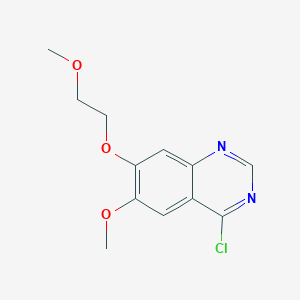

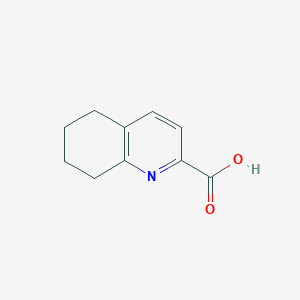

The compound “1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 1-position with a 3,4-difluorobenzyl group and at the 4-position with a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the 3,4-difluorobenzyl group, and the carboxylic acid group. The difluorobenzyl group would introduce electron-withdrawing fluorine atoms, which could influence the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms and the carboxylic acid group could influence its polarity, solubility, and other physical properties .Aplicaciones Científicas De Investigación

Catalytic Applications

The synthesis of [C, C] cyclometalated Ir(III)-NHC complexes, including derivatives close to the subject compound, showcases its role in catalysis, particularly in the acceptorless dehydrogenation of alcohols to carboxylic acids. This process is efficient and eco-friendly, converting benzyl alcohol to benzoic acid with a high turnover number (TON) and allowing for catalyst recycling without significant loss of activity (Borah, Saha, Sarma, & Das, 2020).

Material Science and Frameworks

Lanthanide coordination polymers, constructed using functional ligands derived from similar structural frameworks, exhibit exceptional chemical stability and interesting magnetic and luminescence properties. These materials have potential applications in sensing, imaging, and information storage technologies (Peng et al., 2018).

Non-linear Optical (NLO) Materials

Compounds with structures closely related to 1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid have been synthesized and characterized for their potential as non-linear optical materials. These studies indicate that modifying the substituents on the phenyl ring affects the energy gap within the molecule, suggesting applications in various NLO devices due to significant values of molecular hyperpolarizabilities (Manikandan, Perumal, & Jayamoorthy, 2019).

Environmental Applications

Metal-organic frameworks (MOFs) containing centers effectively and rapidly removing anionic dyes from aqueous solutions have been developed using related compounds. These frameworks demonstrate good adsorption effects on methyl orange, highlighting their potential in water purification and environmental remediation (Zhao et al., 2020).

Sensing Applications

Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, structurally related to the query compound, have been synthesized for their selective sensitivity to benzaldehyde-based derivatives. This characteristic makes these frameworks potential fluorescence sensors for detecting specific chemicals (Shi, Zhong, Guo, & Li, 2015).

Synthetic Chemistry

The compound and its analogs have been employed in various synthetic chemistry applications, including the preparation of complex molecules and intermediates for further chemical transformations. This includes the synthesis of trisubstituted imidazoles, important in the development of pharmaceuticals and other bioactive molecules (Zaman, Kitamura, & Abell, 2005).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c12-8-2-1-7(3-9(8)13)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESLBRGDNPTZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(N=C2)C(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3113608.png)

![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3113674.png)